molecular formula C8H9ClN2 B14585339 N'-chloro-N-phenylethanimidamide CAS No. 61253-73-4

N'-chloro-N-phenylethanimidamide

Katalognummer: B14585339
CAS-Nummer: 61253-73-4
Molekulargewicht: 168.62 g/mol
InChI-Schlüssel: IVFFPQPMUDDXJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-chloro-N-phenylethanimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-chloro-N-phenylethanimidamide typically involves the reaction of phenylamine (aniline) with chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N’-chloro-N-phenylethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N’-chloro-N-phenylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-chloro-N-phenylethanimidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-chloro-N-phenylethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction is often mediated through the formation of a reactive intermediate, which then reacts with the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The chlorine atom makes it a versatile intermediate for further chemical modifications, while the phenyl group enhances its stability and potential biological activity .

Eigenschaften

CAS-Nummer

61253-73-4

Molekularformel

C8H9ClN2

Molekulargewicht

168.62 g/mol

IUPAC-Name

N'-chloro-N-phenylethanimidamide

InChI

InChI=1S/C8H9ClN2/c1-7(11-9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11)

InChI-Schlüssel

IVFFPQPMUDDXJN-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCl)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.